molecular formula C7H15O9P B1255104 1-Deoxy-D-altro-heptulose 7-phosphate

1-Deoxy-D-altro-heptulose 7-phosphate

Cat. No.: B1255104
M. Wt: 274.16 g/mol
InChI Key: QIIZYFWCULOBMW-GBNDHIKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-deoxy-D-altro-heptulose 7-phosphate is a sedoheptulose derivative and a ketoheptose phosphate. It derives from a sedoheptulose. It is a conjugate acid of a this compound(2-).

Scientific Research Applications

Enzymatic Synthesis and Mechanisms

  • Probing Stereochemistry in Enzymatic Synthesis

    Sundaram and Woodard (2000) explored the stereochemistry of E. coli 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase's catalysis, providing insights into the enzyme's selectivity for substrates and products similar to 1-deoxy-D-altro-heptulose 7-phosphate. This research emphasizes the enzymatic process's precision and potential applications in designing synthetic pathways for complex sugars (Sundaram & Woodard, 2000).

  • Enzymatic Production of 1-Deoxy Sugars

    Querol et al. (2002) demonstrated the enzymatic synthesis of 1-deoxy sugars using E. coli 1-deoxy-d-xylulose 5-phosphate synthase, showing potential for biosynthesis of various 1-deoxysugar phosphates, including compounds structurally related to this compound. This study underscores the enzyme's versatility in sugar modification and its potential in biotechnological applications (Querol et al., 2002).

  • Understanding Enzymatic Reactions

    Wong et al. (2004) examined 1-deoxy-D-xylulose-5-phosphate reductoisomerase's activity, focusing on the effects of fluorinated substrate analogues. Their findings provide insight into the enzyme's substrate specificity and reaction mechanism, relevant for understanding how similar enzymes might interact with this compound (Wong et al., 2004).

Structural Insights and Inhibition Studies

  • Structural Analysis for Drug Targeting: Henriksson et al. (2007) offered structural insights into Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase, providing a foundation for designing new inhibitors. This research is critical for identifying novel drug targets and understanding the structural basis of enzyme function and inhibition, potentially applicable to enzymes processing this compound (Henriksson et al., 2007).

Properties

Molecular Formula

C7H15O9P

Molecular Weight

274.16 g/mol

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxoheptyl] dihydrogen phosphate

InChI

InChI=1S/C7H15O9P/c1-3(8)5(10)7(12)6(11)4(9)2-16-17(13,14)15/h4-7,9-12H,2H2,1H3,(H2,13,14,15)/t4-,5-,6-,7+/m1/s1

InChI Key

QIIZYFWCULOBMW-GBNDHIKLSA-N

Isomeric SMILES

CC(=O)[C@H]([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

CC(=O)C(C(C(C(COP(=O)(O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deoxy-D-altro-heptulose 7-phosphate
Reactant of Route 2
1-Deoxy-D-altro-heptulose 7-phosphate
Reactant of Route 3
1-Deoxy-D-altro-heptulose 7-phosphate
Reactant of Route 4
1-Deoxy-D-altro-heptulose 7-phosphate
Reactant of Route 5
1-Deoxy-D-altro-heptulose 7-phosphate
Reactant of Route 6
1-Deoxy-D-altro-heptulose 7-phosphate

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